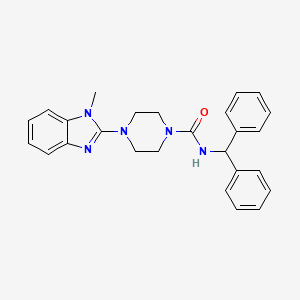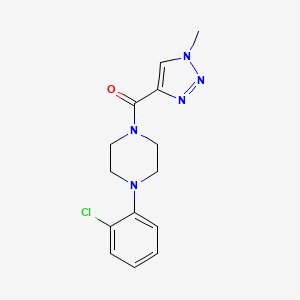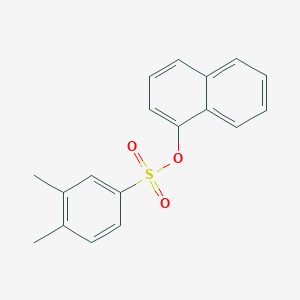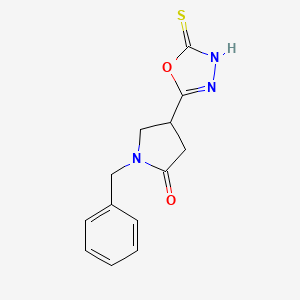
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (abbreviated as N-DMB-PPC) is a small molecule that has been studied extensively in recent years. It has a wide range of applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. N-DMB-PPC has been used as a ligand for receptors, as a substrate for enzymes, and as an inhibitor of enzymes. Its unique properties make it a versatile tool for scientists to explore biological mechanisms and develop new treatments for diseases.
科学研究应用
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research. It has been used as a ligand for receptors, as a substrate for enzymes, and as an inhibitor of enzymes. It has been used to study the structure and function of various proteins, to investigate the mechanism of action of various drugs, and to study the biochemistry and physiology of various diseases. It has also been used to develop new treatments for diseases.
作用机制
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide acts as a ligand for various receptors, such as the serotonin receptor 5-HT2A. It binds to the receptor and activates it, triggering a cascade of biochemical events that ultimately lead to the desired physiological response. It has also been used as a substrate for enzymes, such as the enzyme cyclooxygenase-2 (COX-2). It binds to the enzyme and is converted into an active form, which then triggers a cascade of biochemical events that lead to the desired physiological response.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects. It has also been shown to have neuroprotective and antidepressant effects.
实验室实验的优点和局限性
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also soluble in aqueous solutions, which makes it easy to use in experiments. However, it is also relatively expensive, and it can be difficult to obtain in large quantities.
未来方向
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has a wide range of potential applications in the future. It could be used to develop new treatments for diseases, such as cancer and Alzheimer’s disease. It could also be used to develop new drugs to treat depression and anxiety. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to develop new drugs with improved efficacy and fewer side effects. Finally, it could be used to study the structure and function of various proteins and enzymes, which could lead to a better understanding of biological mechanisms.
合成方法
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide can be synthesized in a variety of ways. The most common method is to synthesize it from 4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (abbreviated as 4-MBC-PPC) and diphenylmethyl chloride (abbreviated as DMCl). The reaction is carried out in an aqueous solution of sodium carbonate at a temperature of 80-90 °C. The reaction is complete in about two hours. The resulting this compound is then purified by recrystallization.
属性
IUPAC Name |
N-benzhydryl-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-29-23-15-9-8-14-22(23)27-25(29)30-16-18-31(19-17-30)26(32)28-24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNJUPSPROGEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)

![5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6434187.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434191.png)

![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6434206.png)
![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)
![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)


![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)
![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)

![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)